molecular formula C24H40N2O2 B14660713 1-N,4-N-dioctylbenzene-1,4-dicarboxamide CAS No. 42478-58-0

1-N,4-N-dioctylbenzene-1,4-dicarboxamide

Cat. No.: B14660713
CAS No.: 42478-58-0
M. Wt: 388.6 g/mol
InChI Key: QQTLLDLALULKPY-UHFFFAOYSA-N
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Description

1-N,4-N-dioctylbenzene-1,4-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two octyl groups attached to the nitrogen atoms of a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with octylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-N,4-N-dioctylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1-N,4-N-dioctylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and material science applications .

Comparison with Similar Compounds

  • 1-N,4-N-dioctylbenzene-1,4-dicarboxamide
  • N,N’-dioctyl-1,4-benzenedicarboxamide
  • N,N’-dihexyl-1,4-benzenedicarboxamide

Comparison: this compound stands out due to its longer alkyl chains, which impart unique solubility and hydrophobic properties. This makes it particularly useful in applications requiring enhanced compatibility with non-polar solvents and materials. Compared to its shorter-chain analogs, it offers improved performance in the formation of stable complexes and in applications such as plasticizers and specialty polymers .

Properties

CAS No.

42478-58-0

Molecular Formula

C24H40N2O2

Molecular Weight

388.6 g/mol

IUPAC Name

1-N,4-N-dioctylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-19-25-23(27)21-15-17-22(18-16-21)24(28)26-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

QQTLLDLALULKPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCC

Origin of Product

United States

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